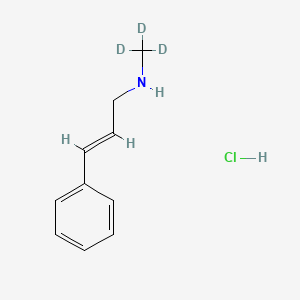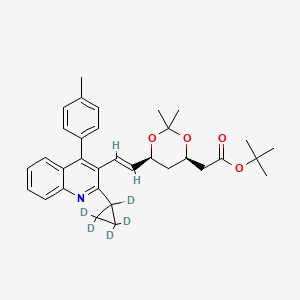
Pitavastatin acetonide t-butyl ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pitavastatin acetonide t-butyl ester-d5 is a deuterated derivative of Pitavastatin acetonide t-butyl ester. It is a synthetic compound used primarily in scientific research. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various analytical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pitavastatin acetonide t-butyl ester-d5 involves multiple steps, starting from the base compound Pitavastatin. The process typically includes the introduction of deuterium atoms at specific positions to create the deuterated derivative. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Pitavastatin acetonide t-butyl ester-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pitavastatin acetonide t-butyl ester-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Pitavastatin and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Wirkmechanismus
The mechanism of action of Pitavastatin acetonide t-butyl ester-d5 is similar to that of Pitavastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is involved in the synthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein cholesterol and other lipids in the blood.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pitavastatin: The base compound from which Pitavastatin acetonide t-butyl ester-d5 is derived.
Atorvastatin: Another statin used to lower cholesterol levels.
Rosuvastatin: A statin with similar lipid-lowering effects.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for more precise analytical measurements, making it a valuable tool in scientific studies.
Eigenschaften
Molekularformel |
C33H39NO4 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(E)-2-[4-(4-methylphenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C33H39NO4/c1-21-11-13-22(14-12-21)30-26-9-7-8-10-28(26)34-31(23-15-16-23)27(30)18-17-24-19-25(37-33(5,6)36-24)20-29(35)38-32(2,3)4/h7-14,17-18,23-25H,15-16,19-20H2,1-6H3/b18-17+/t24-,25-/m1/s1/i15D2,16D2,23D |
InChI-Schlüssel |
XIWDSLQJJMVOQZ-IYXZUUDSSA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)C)([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4CC4)C=CC5CC(OC(O5)(C)C)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



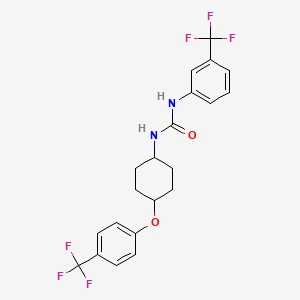
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)


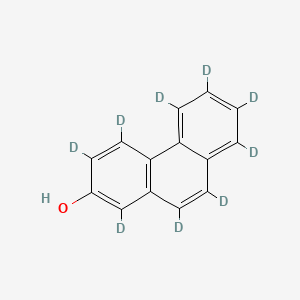

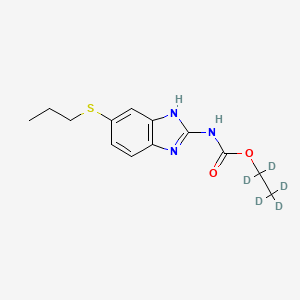
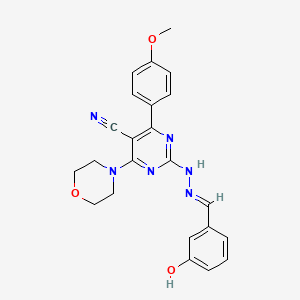
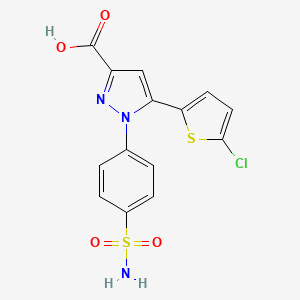

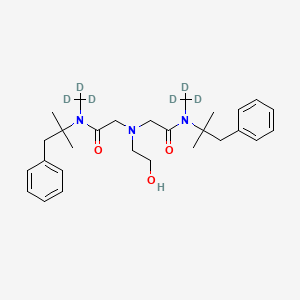
![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
